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Compound of Interest

Compound Name: 6-O-Benzyl-D-glucal

Cat. No.: B181974 Get Quote

In the intricate field of carbohydrate chemistry, the glycal scaffold represents a cornerstone for

the synthesis of complex oligosaccharides and glycoconjugates. Among these, 6-O-Benzyl-D-
glucal emerges as a valuable, selectively protected monosaccharide. Unlike its more common

per-benzylated counterpart (3,4,6-Tri-O-benzyl-D-glucal), the targeted benzylation at the

primary C-6 hydroxyl group leaves the secondary hydroxyls at C-3 and C-4 available for

subsequent chemical manipulation. This structural feature makes 6-O-Benzyl-D-glucal a
strategic chiral building block for the synthesis of modified glucose derivatives, allowing for a

programmed and regioselective introduction of functional groups.

This guide provides a comprehensive overview of the chemical structure, properties, and

synthetic applications of 6-O-Benzyl-D-glucal. While specific, published experimental data for

this mono-substituted derivative is less abundant than for its fully protected analogues, this

document leverages established principles of carbohydrate chemistry and data from related

compounds to offer field-proven insights into its synthesis and reactivity.

Chemical Structure and Physicochemical Properties
6-O-Benzyl-D-glucal is an unsaturated pyranoid derived from D-glucose. The defining features

are the endocyclic enol ether (the "glycal" double bond between C-1 and C-2) and a single

benzyl ether protecting group at the C-6 position.

Systematic Name (IUPAC): (2R,3S,4S)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-3,4-diol

Physicochemical Data Summary
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The fundamental properties of 6-O-Benzyl-D-glucal are summarized below. It is important to

note that while basic identifiers are well-established, specific experimental values for properties

like melting point and optical rotation are not widely reported in peer-reviewed literature, unlike

for its tri-O-benzyl analogue.

Property Value Source(s)

Molecular Formula C₁₃H₁₆O₄ [1]

Molecular Weight 236.26 g/mol [1]

CAS Number 165524-85-6 [1]

Appearance Solid or powder [1]

Solubility

Soluble in water,

Dichloromethane (DCM),

Dimethylformamide (DMF),

and Dimethyl sulfoxide

(DMSO).

[1]

Purity Typically ≥95% [1]

Melting Point

Not widely reported. For

comparison, 3,4,6-Tri-O-

benzyl-D-glucal melts at 57-58

°C.

[2]

Optical Rotation

Not widely reported. For

comparison, [α]D for 3,4,6-Tri-

O-benzyl-D-glucal is -2.7°

(c=5, CHCl₃).

Synthesis Strategy: The Challenge of
Regioselectivity
The synthesis of 6-O-Benzyl-D-glucal from D-glucal is a classic problem of regioselective

protection. The primary hydroxyl group at C-6 is inherently more sterically accessible and often
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more nucleophilic than the secondary hydroxyls at C-3 and C-4. This difference is the key to

achieving mono-benzylation.

Proposed Synthetic Workflow
A plausible and efficient synthesis would involve the direct, regioselective benzylation of

commercially available D-glucal.

D-Glucal

Selective Benzylation
NaH, BnBr (1.0 eq)

DMF, 0 °C to RT

Aqueous Work-up &
Chromatography

6-O-Benzyl-D-glucal

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-O-Benzyl-D-glucal.

Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for selective benzylation in carbohydrate

chemistry.

Objective: To synthesize 6-O-Benzyl-D-glucal by selectively protecting the C-6 hydroxyl of D-

glucal.
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Materials:

D-glucal

Sodium hydride (NaH), 60% dispersion in mineral oil

Benzyl bromide (BnBr)

Anhydrous Dimethylformamide (DMF)

Methanol (for quenching)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or

Nitrogen), add D-glucal (1.0 eq). Dissolve it in anhydrous DMF.

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-

wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30-

45 minutes. The formation of the alkoxide is favored at the more acidic and accessible

primary hydroxyl group.

Benzylation: Add benzyl bromide (1.05 eq) dropwise to the cooled solution.

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.
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Quenching: Cool the reaction back to 0 °C and cautiously quench the excess NaH by the

slow, dropwise addition of methanol until gas evolution ceases.

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated

aqueous NH₄Cl and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude residue is then purified by silica gel column chromatography to

yield 6-O-Benzyl-D-glucal.

Causality Behind Choices:

Stoichiometry: Using only a slight excess of the base and benzyl bromide is crucial to

minimize the formation of di- and tri-benzylated byproducts.

Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates

the sodium alkoxide intermediate.

Temperature Control: Starting the reaction at 0 °C allows for controlled deprotonation and

helps enhance the selectivity for the primary C-6 position.

Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-O-Benzyl-D-glucal stems from its distinct reactive sites: the

nucleophilic enol ether double bond and the free hydroxyl groups at C-3 and C-4.

Reactions at the Glycal Double Bond
The electron-rich double bond is highly susceptible to electrophilic addition. A key

transformation is its epoxidation followed by nucleophilic ring-opening, which provides a

powerful route to 2-deoxy- and 2,3-dideoxy-glycosides.

An epoxide derived from 6-O-Benzyl-D-glucal serves as a versatile intermediate for

stereoselective additions.[3] The outcome of the reaction (1,2- vs. 1,4-addition) is highly

dependent on the nature of the nucleophile and its ability to coordinate with the oxirane

oxygen.[3]
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Reaction Pathway

6-O-Benzyl-D-glucal

Epoxidation
(e.g., DMDO)

Vinyl Oxirane Intermediate

Nucleophilic Addition
(Nu⁻)

1,2-Addition Product
(e.g., 2-Deoxy-2-Nu-glycoside)

anti-1,2

1,4-Addition Product
(Ferrier Rearrangement)

1,4-regioselective

Click to download full resolution via product page

Caption: Key reaction pathways involving the glycal double bond.
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Applications in Drug Development
The ability to introduce diverse functionalities at the C-2 and C-3 positions makes this scaffold

valuable for creating libraries of carbohydrate-based therapeutics. Glycoconjugation is a widely

used strategy in drug discovery to improve the pharmacokinetic properties of a drug or to target

it to specific cells that have high glucose transporter (GLUT) expression, such as cancer cells.

[4] While direct examples for 6-O-Benzyl-D-glucal are sparse, its derivatives are ideal

precursors for:

Synthesis of C-glycosides: The glycal can be converted into C-glycosides, which are

metabolically stable analogues of O-glycosides and are of great interest as enzyme inhibitors

and therapeutic agents.

Formation of 2-Deoxy Sugars: These motifs are present in numerous natural products with

significant biological activity, including cardiotonic glycosides and antitumor antibiotics.

Spectroscopic Characterization (Predicted)
While a published spectrum for 6-O-Benzyl-D-glucal is not readily available, its key NMR and

IR features can be predicted based on its structure and comparison with analogues like 3,4,6-

Tri-O-benzyl-D-glucal.[5][6]
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Spectroscopy Predicted Feature Rationale

¹H NMR δ ≈ 6.4 ppm (d, J≈6 Hz, H-1)

The anomeric proton on the

glycal double bond, deshielded

by the ring oxygen.

δ ≈ 4.8 ppm (d, J≈6 Hz, H-2)
The vinylic proton at C-2,

coupled to H-1.

δ ≈ 7.2-7.4 ppm (m, 5H)
Aromatic protons of the benzyl

group.

δ ≈ 4.6 ppm (s, 2H)
Methylene protons (CH₂) of the

benzyl group.

δ ≈ 3.5-4.2 ppm (m)
Protons on the pyranose ring

(H-3, H-4, H-5, H-6).

Broad singlets (exchangeable)
Protons of the free hydroxyl

groups at C-3 and C-4.

¹³C NMR δ ≈ 145 ppm (C-1)
Vinylic carbon adjacent to the

ring oxygen.

δ ≈ 100 ppm (C-2) Vinylic carbon C-2.

δ ≈ 127-138 ppm
Aromatic carbons of the benzyl

group.

δ ≈ 74 ppm
Methylene carbon of the

benzyl group.

δ ≈ 65-80 ppm
Carbons of the pyranose ring

(C-3, C-4, C-5, C-6).

IR 3300-3500 cm⁻¹ (broad)
O-H stretching of the free

hydroxyl groups.

3030 cm⁻¹ (sharp) Aromatic C-H stretching.

2850-2950 cm⁻¹ (sharp) Aliphatic C-H stretching.

1645 cm⁻¹ (medium)
C=C stretching of the enol

ether.
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1100-1050 cm⁻¹ (strong) C-O stretching.

Safety and Handling
As a laboratory chemical, 6-O-Benzyl-D-glucal should be handled with appropriate care. While

a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be

inferred from related benzylated sugar compounds.[7][8]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses with side shields, chemical-resistant gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid

generating dust. Avoid contact with skin, eyes, and clothing.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-

term stability, storage at refrigerated temperatures (0-8 °C) is recommended.

Incompatibilities: Avoid strong oxidizing agents.

Conclusion
6-O-Benzyl-D-glucal represents a strategically important, yet underutilized, building block in

synthetic carbohydrate chemistry. Its single protecting group at the primary C-6 position

provides a distinct advantage over per-protected glycals, offering a clear pathway for

regioselective functionalization of the C-3 and C-4 hydroxyls. While detailed characterization

data is limited in the public domain, its synthesis is achievable through established

regioselective protection strategies. The true value of this compound lies in its potential as a

versatile intermediate for constructing complex, modified carbohydrates for applications in drug

discovery and materials science. Further exploration of its reactivity will undoubtedly unlock

new avenues for the efficient synthesis of novel bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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